ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate
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Overview
Description
ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate is a chemical compound belonging to the benzopyran family This compound is characterized by its benzopyran ring structure, which is a fused ring system consisting of a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 7-methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid.
Reduction: Formation of 7-methyl-4-hydroxy-4H-1-benzopyran-2-carboxylic acid ethyl ester.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
- Chromone-2-carboxylic acid
- 7-Hydroxy-4-methylcoumarin
Uniqueness
ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
CAS No. |
33543-95-2 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 7-methyl-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-3-16-13(15)12-7-10(14)9-5-4-8(2)6-11(9)17-12/h4-7H,3H2,1-2H3 |
InChI Key |
DTYYWXDWSQOSNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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